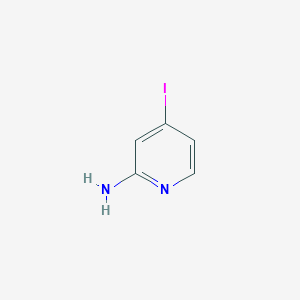

4-Iodopyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-iodopyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2/c6-4-1-2-8-5(7)3-4/h1-3H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSMQQONIFJLFAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626862 | |

| Record name | 4-Iodopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

552331-00-7 | |

| Record name | 4-Iodo-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=552331-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-IODOPYRIDIN-2-AMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Iodopyridin-2-amine chemical properties

An In-depth Technical Guide to the Chemical Properties of 4-Iodopyridin-2-amine

This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound, a key intermediate in the development of novel pharmaceuticals and functional materials. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

This compound is a halogenated pyridine derivative with the molecular formula C5H5IN2.[1][2] It presents as a solid at room temperature, typically with no distinct color or odor.[1] The compound has limited solubility in water and should be stored in a cool, dry place or under refrigeration.[1][3]

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| Synonyms | 2-Amino-4-iodopyridine, 4-Iodo-2-aminopyridine | [2][4] |

| CAS Number | 552331-00-7 | [1][5] |

| Molecular Formula | C5H5IN2 | [1][5] |

| Molecular Weight | 220.01 g/mol | [5] |

| Appearance | Solid | [1][4] |

| Purity | Commonly available at 97% | [3][4] |

| Predicted pKa | 5.92 ± 0.11 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Topological Polar Surface Area | 38.9 Ų | [1] |

| Monoisotopic Mass | 219.94975 Da | [1] |

Spectroscopic Characterization

While specific spectra for this compound are not widely published, its structural features suggest characteristic spectroscopic signatures.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring. The chemical shifts would be influenced by the electron-donating amino group and the electron-withdrawing iodo group. Protons on carbons adjacent to the nitrogen atom will typically appear in the downfield region of the spectrum.[6] The amine protons will likely appear as a broad singlet.[6]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display five signals corresponding to the carbon atoms of the pyridine ring. The carbon atom attached to the iodine will be significantly shifted downfield. Carbons bonded to the nitrogen of the amino group are expected in the 10-65 ppm range.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound, as a primary amine, is expected to exhibit two N-H stretching bands in the 3300-3500 cm⁻¹ region.[6][7] An N-H bending vibration should be observable around 1580-1650 cm⁻¹.[7] The C-N stretching for an aromatic amine is typically a strong band in the 1250-1335 cm⁻¹ region.[7]

-

Mass Spectrometry: In mass spectrometry with electron ionization (EI), the molecular ion peak [M]⁺ is expected at m/z 220.[8] Common fragmentation patterns for halogenated aromatic compounds would be anticipated.[9]

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves the direct iodination of 2-aminopyridine. The following is a generalized protocol based on similar reactions.[10]

Materials:

-

2-Aminopyridine

-

Iodine monochloride (ICl)

-

Glacial acetic acid

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminopyridine in glacial acetic acid under a nitrogen atmosphere.

-

Add iodine monochloride dropwise to the solution.

-

Heat the reaction mixture at 70°C and stir for several hours, monitoring the reaction progress using thin-layer chromatography (TLC).[10]

-

After completion, cool the mixture to room temperature.

-

Carefully neutralize the reaction by the slow, portion-wise addition of solid sodium bicarbonate until gas evolution ceases.[10]

-

Add water and extract the aqueous layer multiple times with ethyl acetate.[10]

-

Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.[10]

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

Caption: Synthetic workflow for this compound.

Purification

The crude this compound can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.[10] Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol and hexanes.[11]

Characterization

The identity and purity of the synthesized this compound should be confirmed through a combination of analytical techniques.

Caption: Workflow for the characterization of this compound.

Reactivity and Applications

This compound is a valuable building block in organic synthesis, primarily due to the reactivity of its functional groups.[1]

-

Nucleophilic Aromatic Substitution: The iodine atom at the 4-position of the pyridine ring is susceptible to nucleophilic aromatic substitution, as this position is activated by the ring nitrogen.[12] This allows for the introduction of various nucleophiles.

-

Cross-Coupling Reactions: The iodo group is an excellent leaving group for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[13] These reactions are fundamental for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules.

-

Amine Group Reactivity: The 2-amino group can be derivatized through reactions such as acylation, alkylation, and diazotization, providing further avenues for molecular diversification.

The versatile reactivity of this compound makes it a crucial intermediate in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and dyes.[13][14] Derivatives of aminopyridines have shown biological activities, including use in the treatment of ulcers and as kinase inhibitors.[14]

Caption: A potential synthetic application of this compound.

Safety Information

Conclusion

This compound is a synthetically versatile building block with significant potential in medicinal chemistry and materials science. Its well-defined chemical properties and reactivity allow for the construction of diverse and complex molecular architectures, making it a valuable tool for researchers and drug development professionals.

References

- 1. Page loading... [guidechem.com]

- 2. chemwhat.com [chemwhat.com]

- 3. 2-Amino-4-iodopyridine | 552331-00-7 [sigmaaldrich.com]

- 4. 2-Amino-4-iodopyridine 97% | CAS: 552331-00-7 | AChemBlock [achemblock.com]

- 5. 552331-00-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 2-Pyridinamine, 5-iodo- | C5H5IN2 | CID 88579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis - chemicalbook [chemicalbook.com]

- 11. CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

- 14. Page loading... [wap.guidechem.com]

- 15. 4-Amino-2-iodopyridin-3-ol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to 4-Iodopyridin-2-amine (CAS Number: 552331-00-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Iodopyridin-2-amine, a key building block in modern medicinal chemistry. This document details its physicochemical properties, synthesis, spectroscopic data, and its significant role as a versatile intermediate in the development of targeted therapeutics, particularly kinase inhibitors.

Physicochemical Properties

This compound is a solid, off-white to brown crystalline powder.[1] Its core structure consists of a pyridine ring substituted with an amino group at the 2-position and an iodine atom at the 4-position. This unique arrangement of functional groups makes it a valuable synthon for introducing the 2-aminopyridine moiety into more complex molecules. The physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 552331-00-7 | [2] |

| Molecular Formula | C₅H₅IN₂ | [2] |

| Molecular Weight | 220.01 g/mol | [2] |

| Appearance | Solid | |

| Melting Point | 163-164 °C | |

| Boiling Point | 309.4±27.0 °C (Predicted) | |

| Solubility | Limited solubility in water | [1] |

| pKa | 5.92±0.11 (Predicted) |

Synthesis of this compound

While several methods can be conceptualized for the synthesis of this compound, a common approach involves the direct iodination of 2-aminopyridine or the functionalization of a pre-substituted pyridine ring.

Experimental Protocol: Iodination of 2-Aminopyridine

A general method for the iodination of 2-aminopyridine can be adapted to synthesize the 4-iodo isomer. This typically involves the reaction of 2-aminopyridine with an iodinating agent in a suitable solvent. Regiocontrol to favor substitution at the 4-position over the other possible positions (3- and 5-) is a key challenge and often depends on the specific reagents and reaction conditions.

General Procedure: To a solution of 2-aminopyridine in a suitable solvent (e.g., acetic acid or an inert organic solvent), an iodinating reagent such as iodine monochloride (ICl) or a mixture of an iodide salt (e.g., KI) and an oxidizing agent (e.g., KIO₃) is added portion-wise at a controlled temperature. The reaction mixture is stirred for a specified period, and the product is then isolated by neutralization, extraction, and purification, typically by recrystallization or column chromatography.[3]

Example Iodination Workflow:

Caption: General workflow for the synthesis of this compound via iodination.

Synthesis from 2-Amino-4-chloropyridine

An alternative route involves the halogen exchange reaction of 2-amino-4-chloropyridine. This method can offer better regioselectivity.

General Procedure: 2-Amino-4-chloropyridine can be subjected to a Finkelstein-type reaction using an iodide salt, such as sodium iodide or potassium iodide, in a suitable high-boiling solvent like dimethylformamide (DMF), often in the presence of a catalyst.

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to show three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring. The protons at positions 3, 5, and 6 will exhibit characteristic chemical shifts and coupling patterns. A broad singlet corresponding to the amino (-NH₂) protons would also be expected.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display five signals corresponding to the five carbon atoms of the pyridine ring. The carbon atom attached to the iodine (C4) is expected to have a characteristic chemical shift at a higher field compared to the other carbons due to the heavy atom effect of iodine.

Mass Spectrometry (Predicted)

The mass spectrum under electron ionization (EI) would be expected to show a prominent molecular ion peak (M⁺) at m/z 220. The fragmentation pattern would likely involve the loss of iodine, the amino group, and potentially hydrogen cyanide from the pyridine ring, leading to characteristic fragment ions. The isotopic pattern of iodine would also be observable.

Applications in Drug Discovery and Development

The strategic placement of the iodo and amino groups on the pyridine ring makes this compound a highly valuable building block in medicinal chemistry. The iodine atom serves as a versatile handle for various cross-coupling reactions, allowing for the introduction of diverse substituents, while the amino group provides a site for further functionalization or can act as a key pharmacophoric feature.

Role in Cross-Coupling Reactions

This compound is an excellent substrate for several palladium-catalyzed cross-coupling reactions that are fundamental in modern drug discovery for the formation of carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: The reaction with boronic acids or esters to form C-C bonds, enabling the synthesis of biaryl and heteroaryl structures.[4]

-

Sonogashira Coupling: The coupling with terminal alkynes to introduce alkynyl moieties.[]

-

Buchwald-Hartwig Amination: The reaction with amines to form C-N bonds, allowing for the synthesis of more complex substituted aminopyridines.[6]

Caption: Cross-coupling reactions utilizing this compound.

Synthesis of Kinase Inhibitors

The 2-aminopyridine scaffold is a well-established "hinge-binding" motif in a large number of clinically successful kinase inhibitors. This structural element can form key hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases. This compound serves as a crucial intermediate for the synthesis of diverse kinase inhibitors, including those targeting Janus kinases (JAKs) and Bruton's tyrosine kinase (BTK).[7][8]

JAK-STAT Signaling Pathway: The JAK-STAT signaling pathway is a critical regulator of cellular processes such as inflammation and immunity.[7] Dysregulation of this pathway is implicated in autoimmune diseases and cancers. This compound can be used to synthesize compounds that modulate this pathway.

Caption: Simplified JAK-STAT signaling pathway.

BTK Signaling Pathway: BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation and survival.[9] Inhibitors of BTK are used in the treatment of B-cell malignancies. The 2-aminopyridine moiety derived from this compound can be incorporated into potent BTK inhibitors.

Caption: Simplified BTK signaling pathway.

Precursor to Fused Heterocyclic Systems

This compound is a valuable precursor for the synthesis of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines. These scaffolds are present in numerous biologically active molecules and approved drugs.[10][11] The synthesis often involves the construction of the pyrimidine ring onto the pre-existing 2-aminopyridine core.

Safety and Handling

This compound should be handled in a well-ventilated area by trained personnel. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a fundamentally important building block for the synthesis of a wide range of complex organic molecules, particularly those with therapeutic potential. Its utility in palladium-catalyzed cross-coupling reactions and as a precursor to the critical 2-aminopyridine pharmacophore makes it an indispensable tool for researchers in drug discovery and development, especially in the pursuit of novel kinase inhibitors for the treatment of cancer and inflammatory diseases.

References

- 1. 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis - chemicalbook [chemicalbook.com]

- 2. The ALK inhibitor PF-06463922 is effective as a single agent in neuroblastoma driven by expression of ALK and MYCN - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijssst.info [ijssst.info]

- 4. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

- 7. benchchem.com [benchchem.com]

- 8. Discovery of thieno[3,2-c]pyridin-4-amines as novel Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-Amino-4-chloropyridine synthesis - chemicalbook [chemicalbook.com]

- 11. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

4-Iodopyridin-2-amine molecular weight and formula

This document provides the core chemical properties of 4-Iodopyridin-2-amine, a compound of interest in various research and development applications. The data is presented for researchers, scientists, and drug development professionals.

Chemical Identity and Properties

The fundamental molecular characteristics of this compound are summarized in the table below.

| Identifier | Value |

| Chemical Name | This compound |

| Molecular Formula | C5H5IN2[1][2][3][4] |

| Molecular Weight | 220.01 g/mol [1][4] |

| CAS Number | 552331-00-7[1][2][3][4] |

| IUPAC Name | This compound[4] |

| Synonyms | 2-Amino-4-iodopyridine, 4-Iodo-2-aminopyridine[3][4] |

As this guide focuses solely on the molecular weight and formula of this compound, experimental protocols and signaling pathway diagrams are not applicable and have been omitted.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 4-Iodopyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Molecular and Physical Properties

4-Iodopyridin-2-amine, with the chemical formula C₅H₅IN₂, is a solid substance at room temperature.[1] Key physicochemical properties are summarized in Table 1. The presence of an amino group and a halogen atom on the pyridine ring makes it a valuable building block in synthetic organic chemistry.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 552331-00-7 | [1] |

| Molecular Formula | C₅H₅IN₂ | [1] |

| Molecular Weight | 220.01 g/mol | [1] |

| Monoisotopic Mass | 219.94975 Da | [1] |

| Physical Form | Solid | |

| Predicted pKa | 5.92 ± 0.11 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Topological Polar Surface Area | 38.9 Ų | [1] |

Spectroscopic Characterization

The structural confirmation of this compound would rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. Based on the structure of 4-iodopyridine, the aromatic protons are anticipated in the range of δ 7.5-8.5 ppm. The amino group protons would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. The carbon atom attached to the iodine will be significantly shifted, while the carbons bonded to the nitrogen atoms will also exhibit characteristic chemical shifts. Predicted chemical shifts are detailed in Table 2.

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | ~8.0-8.2 | d | H-6 |

| ~7.0-7.2 | d | H-5 | |

| ~6.5-6.7 | s | H-3 | |

| ~4.5-5.5 | br s | -NH₂ | |

| ¹³C | ~160 | s | C-2 |

| ~150 | s | C-6 | |

| ~125 | s | C-5 | |

| ~110 | s | C-3 | |

| ~95 | s | C-4 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the vibrational frequencies of its functional groups. As a primary amine, it is expected to show two N-H stretching bands in the region of 3300-3500 cm⁻¹.[2] Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, and C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. The C-I stretching vibration would be observed at lower wavenumbers.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric) | 3400 - 3500 | Medium |

| N-H Stretch (symmetric) | 3300 - 3400 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| N-H Bend | 1580 - 1650 | Medium-Strong |

| Aromatic C=C/C=N Stretch | 1400 - 1600 | Medium-Strong |

| C-N Stretch | 1250 - 1335 | Medium-Strong |

| C-I Stretch | 500 - 600 | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 220. The fragmentation pattern would likely involve the loss of iodine and subsequent fragmentation of the aminopyridine ring.

Table 4: Predicted Mass Spectrometry Data for this compound

| Fragment | Predicted m/z |

| [M]⁺ | 220 |

| [M-I]⁺ | 93 |

| [M-HCN]⁺ | 193 |

Crystallographic Analysis

Single-crystal X-ray diffraction would provide the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the molecules in the crystal lattice. While no crystal structure for this compound has been reported, obtaining suitable crystals would be a key step in its complete characterization.

Experimental Protocols

The following are generalized experimental protocols for the key analytical techniques used in structure elucidation.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum, scanning a mass range appropriate for the expected molecular weight.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.

Visualizations

The following diagrams illustrate the molecular structure and a typical workflow for the structure elucidation of a novel compound like this compound.

Caption: Molecular structure of this compound.

Caption: Experimental workflow for structure elucidation.

References

Synthesis of 4-Iodopyridin-2-amine from Pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a viable and referenced multi-step synthesis pathway for 4-iodopyridin-2-amine, a valuable building block in medicinal chemistry and drug development, starting from the readily available precursor, pyridine. The described pathway prioritizes established methodologies to ensure reproducibility and scalability.

Introduction

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. Its structure, featuring an amino group and a strategically positioned iodine atom, makes it an ideal substrate for various cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides detailed experimental protocols and quantitative data for a three-step synthesis, offering a comprehensive resource for chemists in the pharmaceutical and agrochemical industries.

Overall Synthesis Pathway

The synthesis of this compound from pyridine is most effectively achieved through a three-step sequence involving amination, chlorination, and a subsequent halogen exchange. This approach circumvents the regioselectivity challenges associated with the direct iodination of 2-aminopyridine, which predominantly yields the 5-iodo isomer.

Caption: Overall three-step synthesis pathway from pyridine to this compound.

Step 1: Synthesis of 2-Aminopyridine from Pyridine

The initial step involves the direct amination of pyridine to form 2-aminopyridine. The classical Chichibabin reaction, utilizing sodium amide in an inert solvent, remains a robust and widely cited method for this transformation.[1]

Reaction Scheme:

Caption: Chichibabin amination of pyridine.

Experimental Protocol: Chichibabin Reaction

The following protocol is a representative procedure for the amination of pyridine.

-

Setup: A dry three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.

-

Reagents: The flask is charged with dry toluene and sodium amide (NaNH₂).

-

Reaction Initiation: The mixture is heated to reflux (approximately 110°C). Pyridine is then added dropwise to the stirred suspension over a period of 1-2 hours.

-

Reaction Monitoring: The reaction progress is monitored by the evolution of hydrogen gas and a characteristic color change.[2] The reaction is typically heated for an additional 2-4 hours after the pyridine addition is complete.

-

Workup: After cooling, the reaction mixture is cautiously quenched with water. The organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude 2-aminopyridine is purified by distillation or recrystallization to yield the final product.

Quantitative Data for Step 1

| Parameter | Value/Description | Reference(s) |

| Reactants | Pyridine, Sodium Amide (NaNH₂) | [1] |

| Solvent | Toluene or Xylene | [1] |

| Temperature | 110 - 130 °C | [1] |

| Reaction Time | 3 - 6 hours | [1] |

| Typical Yield | Moderate to Good | [1] |

Step 2: Synthesis of 2-Amino-4-chloropyridine

The second step involves the regioselective chlorination of 2-aminopyridine at the 4-position. This can be achieved through a modified Sandmeyer-type reaction.[3][4]

Reaction Scheme:

Caption: Chlorination of 2-aminopyridine.

Experimental Protocol: Chlorination of 2-Aminopyridine

This protocol is based on procedures for the diazotization of aminopyridines followed by chlorination.[4]

-

Setup: A jacketed reaction vessel equipped with a mechanical stirrer, a gas inlet tube, and a temperature probe is used.

-

Reagents: 2-Aminopyridine is dissolved in water. The solution is cooled to 0-5°C and saturated with hydrogen chloride (HCl) gas.

-

Reaction: Nitrosyl chloride (NOCl) gas is bubbled through the cold, stirred solution while simultaneously maintaining HCl saturation.[4] The temperature is carefully controlled to remain between 0°C and 20°C.

-

Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for the disappearance of the starting material.

-

Workup: Upon completion, the reaction mixture is carefully neutralized with an aqueous base (e.g., sodium carbonate or sodium hydroxide) to a pH of 7-8, causing the product to precipitate.

-

Purification: The precipitate is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to yield 2-amino-4-chloropyridine as a crystalline solid.[5]

Quantitative Data for Step 2

| Parameter | Value/Description | Reference(s) |

| Reactants | 2-Aminopyridine, Nitrosyl Chloride (NOCl) | [4] |

| Solvent | HCl-saturated aqueous solution | [4] |

| Temperature | 0 - 20 °C | [4] |

| Reaction Time | 1 - 3 hours | [4] |

| Typical Yield | Good to High | [3] |

Step 3: Synthesis of this compound

The final step is a halogen exchange reaction, specifically an aromatic Finkelstein reaction, to convert the 4-chloro substituent to an iodo group. Aromatic halides are generally less reactive than alkyl halides in SN2-type reactions, often necessitating the use of a catalyst, such as a copper(I) salt.[6][7]

Reaction Scheme:

Caption: Copper-catalyzed aromatic Finkelstein reaction.

Experimental Protocol: Aromatic Finkelstein Reaction

The following is a general procedure for a copper-catalyzed halogen exchange on an aryl halide, adapted for the specific substrate.[7]

-

Setup: A dry Schlenk flask or sealed tube is charged with 2-amino-4-chloropyridine, sodium iodide (NaI), and a catalytic amount of copper(I) iodide (CuI).

-

Solvent and Ligand: Anhydrous dioxane is added as the solvent. The addition of a diamine ligand, such as N,N'-dimethyl-1,2-cyclohexanediamine, can significantly accelerate the reaction.[7]

-

Reaction Conditions: The vessel is sealed, and the reaction mixture is heated to approximately 110°C with vigorous stirring.

-

Reaction Monitoring: The progress of the reaction is monitored by TLC or HPLC until the starting material is consumed.

-

Workup: After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered to remove insoluble salts. The filtrate is washed with aqueous sodium thiosulfate solution to remove any residual iodine, followed by a brine wash.

-

Purification: The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to afford pure this compound.

Quantitative Data for Step 3

| Parameter | Value/Description | Reference(s) |

| Reactants | 2-Amino-4-chloropyridine, Sodium Iodide (NaI) | [6][7] |

| Catalyst | Copper(I) Iodide (CuI) | [6][7] |

| Ligand (optional) | N,N'-dimethyl-1,2-cyclohexanediamine | [7] |

| Solvent | Dioxane | [7] |

| Temperature | ~110 °C | [7] |

| Typical Yield | Good to Excellent | [7] |

Conclusion

The presented three-step synthesis pathway provides a reliable and well-documented route to this compound from pyridine. By utilizing the Chichibabin reaction, a Sandmeyer-type chlorination, and a copper-catalyzed Finkelstein reaction, this methodology addresses the regiochemical challenges of direct iodination and offers a practical approach for obtaining this valuable synthetic intermediate. The detailed protocols and tabulated data serve as a foundational guide for researchers and professionals engaged in the synthesis of complex heterocyclic molecules for pharmaceutical and related applications.

References

- 1. grokipedia.com [grokipedia.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines | Semantic Scholar [semanticscholar.org]

- 4. US5283338A - Process for the preparation of 2-chloropyridines - Google Patents [patents.google.com]

- 5. 2-Amino-4-chloropyridine synthesis - chemicalbook [chemicalbook.com]

- 6. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 7. frontiersin.org [frontiersin.org]

A Technical Guide to the Physical and Chemical Properties of 4-Iodopyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of the solid form of 4-Iodopyridin-2-amine. The information presented herein is intended to support research and development activities by providing key data on its appearance, physicochemical properties, and standardized protocols for its characterization. Additionally, this guide explores a potential signaling pathway associated with a structurally related compound, offering insights for biological applications.

Physical and Chemical Properties

This compound is a halogenated pyridine derivative that exists as a solid at room temperature. Its physical appearance is generally described as an off-white or white solid.[1] The presence of the iodine atom and the amino group on the pyridine ring influences its chemical properties, including its basicity and reactivity.

Tabulated Physicochemical Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₅H₅IN₂ | [2][3] |

| Molecular Weight | 220.01 g/mol | [2][3] |

| CAS Number | 552331-00-7 | [2][3] |

| Appearance | Off-white solid | [2] |

| Physical Form | Solid | [2] |

| Melting Point | 163-164 °C | [2] |

| Density (Predicted) | 2.055 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 5.92 ± 0.11 | [2] |

| Solubility | Limited solubility in water |

Experimental Protocols

This section details standardized methodologies for the determination of key physical properties of solid this compound.

Melting Point Determination (Capillary Method)

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Principle: A small, finely powdered sample is heated in a sealed capillary tube, and the temperature range over which the solid melts to a liquid is observed.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

A small amount of this compound is finely ground using a mortar and pestle.

-

The open end of a capillary tube is tapped into the powdered sample to pack a small amount of the solid into the sealed end. The packed sample height should be approximately 2-3 mm.

-

The capillary tube is placed into the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (1-2 °C per minute) as the expected melting point is approached.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the last crystal melts is recorded as the completion of melting.

-

The melting point is reported as a range from the onset to the completion of melting.

Aqueous Solubility Determination (Shake-Flask Method)

The equilibrium solubility of this compound in aqueous media can be determined using the shake-flask method.

Principle: An excess amount of the solid is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solid in the supernatant is then measured.

Apparatus:

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Analytical balance

-

Volumetric flasks

-

pH meter

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

An excess amount of this compound is added to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.

-

The flask is agitated in a temperature-controlled shaker (e.g., at 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After agitation, the suspension is allowed to stand to allow larger particles to settle.

-

A sample of the supernatant is carefully withdrawn and centrifuged to remove any remaining undissolved solid.

-

The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

The solubility is reported in units such as mg/mL or µg/mL.

Potential Biological Signaling Pathway

While specific signaling pathways for this compound are not extensively documented, studies on the structurally similar compound, 4-aminopyridine, have elucidated a pro-apoptotic mechanism in acute myeloid leukemia (AML) cells.[4] This pathway may provide a hypothetical framework for investigating the biological activity of this compound.

The proposed mechanism involves the inhibition of voltage-gated potassium channels, leading to an increase in intracellular calcium concentration ([Ca²⁺]i) through the P2X7 receptor. This influx of calcium triggers the disruption of the mitochondrial membrane potential and the subsequent activation of caspase-3 and caspase-9, ultimately leading to apoptosis.[4]

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physical and chemical characterization of a solid compound like this compound.

Caption: Workflow for the physicochemical characterization of this compound.

References

- 1. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 3. 2-Amino-4-iodopyridine 97% | CAS: 552331-00-7 | AChemBlock [achemblock.com]

- 4. 4-aminopyridine induces apoptosis of human acute myeloid leukemia cells via increasing [Ca2+]i through P2X7 receptor pathway [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 4-Iodopyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-iodopyridin-2-amine (CAS No. 552331-00-7), a key building block in pharmaceutical and chemical synthesis. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This information is essential for proper storage, handling, and emergency response.

| Property | Value | Source(s) |

| CAS Number | 552331-00-7 | [1][2][3][4] |

| Molecular Formula | C₅H₅IN₂ | [3][4] |

| Molecular Weight | 220.01 g/mol | [3][4] |

| Appearance | White to off-white solid | [3] |

| Purity | ≥97% | [3] |

| Storage Temperature | 2-8 °C (refrigerated) | [3] |

| Synonyms | 2-Amino-4-iodopyridine, 4-Iodo-2-aminopyridine | [2][3][4] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard statements.

| Hazard Class | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 | Warning |

| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 | Warning |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | GHS07 | Warning |

| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | GHS07 | Warning |

Source:[3]

Handling and Storage Precautions

Proper handling and storage are critical to minimize exposure and maintain the chemical's integrity.

3.1. Personal Protective Equipment (PPE)

A comprehensive list of recommended personal protective equipment is provided below.

| Protection Type | Specification |

| Eye/Face Protection | Wear chemical safety goggles and a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes are mandatory. |

| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if working outside a fume hood or if dust is generated. |

3.2. Safe Handling Practices

-

Work in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.

-

Keep the container tightly closed when not in use.

3.3. Storage Conditions

-

Store in a cool, dry, and well-ventilated area.

-

Keep refrigerated at 2-8 °C for long-term storage.[3]

-

Protect from light and moisture.

-

Store away from incompatible materials such as strong oxidizing agents.

Emergency and First-Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This compound is a versatile reagent in cross-coupling reactions. The following is a representative protocol for a Suzuki-Miyaura reaction, a common C-C bond-forming reaction in drug discovery.

Objective: To synthesize a 4-aryl-2-aminopyridine derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and hotplate

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Add the palladium catalyst (e.g., 0.05 equiv. of Pd(PPh₃)₄) to the flask.

-

Add the anhydrous, degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-2-aminopyridine.

Visualized Workflows

6.1. Laboratory Safety Workflow for Handling this compound

References

4-Iodopyridin-2-amine: A Versatile Building Block for Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodopyridin-2-amine is a halogenated heterocyclic compound that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique structural features, possessing a reactive iodine atom at the 4-position and a nucleophilic amino group at the 2-position of the pyridine ring, allow for a diverse range of chemical transformations. This dual functionality makes it an attractive starting material for the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The pyridine core is a well-established "privileged scaffold" in drug discovery, known to enhance the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The presence of the iodo and amino substituents on this core provides strategic points for molecular elaboration, enabling the construction of novel compounds with potential therapeutic applications.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₅IN₂ | [1][2] |

| Molecular Weight | 220.01 g/mol | [1][2] |

| Appearance | White to off-white solid | [2] |

| CAS Number | 552331-00-7 | [1] |

| Purity | ≥97% | [3] |

| Predicted pKa | 5.92 ± 0.11 | [4] |

| Solubility | Limited solubility in water. | [4] |

| Storage | Store at 0-8 °C under an inert atmosphere. | [2] |

Synthesis of this compound

Proposed Experimental Protocol:

A representative procedure for the synthesis of a related compound, 2-chloro-3-iodopyridin-4-amine, involves the treatment of the corresponding aminopyridine with iodine monochloride in glacial acetic acid.[5] A similar approach could be adapted for the synthesis of this compound from 2-aminopyridine.

-

Reaction Scheme:

Caption: Proposed synthesis of this compound.

-

Procedure:

-

To a solution of 2-aminopyridine in a suitable solvent (e.g., glacial acetic acid or N,N-dimethylformamide), add an iodinating agent such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) portion-wise at a controlled temperature.

-

The reaction mixture is stirred at room temperature or heated to a moderate temperature to facilitate the reaction.

-

Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is quenched by the addition of a reducing agent solution (e.g., aqueous sodium thiosulfate) to remove any unreacted iodine.

-

The product is extracted with an appropriate organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford pure this compound.

-

Applications in Cross-Coupling Reactions

The carbon-iodine bond in this compound is highly susceptible to oxidative addition to palladium(0) catalysts, making it an excellent substrate for a variety of cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

Caption: Utility of this compound in cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide. This compound is an ideal substrate for this reaction, allowing for the introduction of various aryl and heteroaryl groups at the 4-position.

Experimental Protocol:

-

Reaction Scheme:

Caption: Suzuki-Miyaura coupling of this compound.

-

Procedure:

-

In a reaction vessel, combine this compound, an aryl or heteroaryl boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

A degassed solvent mixture (e.g., 1,4-dioxane and water) is added.

-

The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried, and concentrated.

-

The crude product is purified by column chromatography.

-

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction provides a direct route to alkynyl-substituted pyridines, which are valuable intermediates in organic synthesis.

Experimental Protocol:

-

Reaction Scheme:

Caption: Sonogashira coupling of this compound.

-

Procedure:

-

To a mixture of this compound, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) salt (e.g., CuI, 2-5 mol%) in a suitable solvent (e.g., THF or DMF), add a terminal alkyne (1.1-1.5 equivalents) and a base (e.g., triethylamine or diisopropylamine).

-

The reaction is typically carried out under an inert atmosphere at room temperature or with gentle heating.

-

The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is filtered to remove the precipitated amine hydrohalide salt.

-

The filtrate is concentrated, and the residue is taken up in an organic solvent and washed with water and brine.

-

The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

-

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. While this compound already possesses an amino group, this reaction can be employed to introduce a second amino functionality at the 4-position, leading to the synthesis of 2,4-diaminopyridine derivatives.

Experimental Protocol:

-

Reaction Scheme:

Caption: Buchwald-Hartwig amination of this compound.

-

Procedure:

-

In an oven-dried Schlenk tube, a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 equivalents) are combined.

-

This compound and the desired primary or secondary amine (1.1-1.5 equivalents) are added.

-

The tube is evacuated and backfilled with an inert gas.

-

An anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) is added.

-

The reaction mixture is heated to 80-120 °C until the starting material is fully consumed.

-

After cooling, the reaction is quenched with water and extracted with an organic solvent.

-

The organic phase is washed, dried, and concentrated.

-

The product is purified by column chromatography.

-

Application in the Synthesis of Bioactive Molecules

The aminopyridine scaffold is a common feature in a wide range of biologically active compounds. The ability to functionalize the 4-position of the 2-aminopyridine core using this compound as a starting material opens up avenues for the synthesis of novel drug candidates. For instance, derivatives of aminopyridines have shown potential as kinase inhibitors, central nervous system agents, and antimicrobial compounds.

While specific examples of marketed drugs synthesized directly from this compound are not prominently documented, its utility as a building block allows for the systematic exploration of chemical space around the 2-aminopyridine core. The cross-coupling reactions described above are instrumental in generating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Caption: Role of this compound in a drug discovery workflow.

Conclusion

This compound is a highly valuable and versatile building block in organic chemistry. Its amenability to a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, provides synthetic chemists with a powerful tool for the construction of complex, functionalized pyridine derivatives. The strategic placement of the iodo and amino groups on the privileged pyridine scaffold makes this compound particularly attractive for applications in medicinal chemistry and drug discovery. The experimental protocols provided in this guide offer a starting point for researchers to harness the synthetic potential of this compound in their own research endeavors. Further exploration of its reactivity and applications is certain to lead to the discovery of novel molecules with significant scientific and therapeutic impact.

References

- 1. 552331-00-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 2-Amino-4-iodopyridine 97% | CAS: 552331-00-7 | AChemBlock [achemblock.com]

- 3. 2-Amino-4-iodopyridine | 552331-00-7 [sigmaaldrich.com]

- 4. Page loading... [guidechem.com]

- 5. 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 4-Iodopyridin-2-amine

Introduction

4-Iodopyridin-2-amine is a pivotal heterocyclic building block in the synthesis of complex pharmaceutical intermediates. Its structure features a reactive iodine atom at the 4-position, which is susceptible to various palladium-catalyzed cross-coupling reactions, and a nucleophilic amino group at the 2-position that can be further functionalized. This dual reactivity allows for the strategic construction of highly substituted pyridine scaffolds, which are prevalent in a multitude of biologically active molecules, particularly kinase inhibitors. The most common and powerful transformations involving this compound include Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.

These reactions are instrumental in synthesizing key intermediates for drugs targeting critical signaling pathways implicated in diseases like cancer and autoimmune disorders. For instance, substituted aminopyridine and aminopyrimidine cores are central to many Janus kinase (JAK) inhibitors, which modulate the JAK-STAT signaling pathway.[1][2] This document provides detailed protocols and application notes for leveraging this compound in the synthesis of valuable pharmaceutical intermediates.

Key Synthetic Transformations

The C-I bond in this compound is significantly weaker than C-Br or C-Cl bonds, making it highly reactive and ideal for selective cross-coupling reactions under mild conditions.[3] This allows for the sequential and regioselective functionalization of the pyridine ring.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming a C(sp²)-C(sp²) bond by coupling this compound with an organoboron reagent, such as a boronic acid or its ester. This reaction is fundamental for synthesizing 4-arylpyridin-2-amine derivatives, which are key substructures in numerous active pharmaceutical ingredients (APIs).[4]

General Reaction:

-

Reactants: this compound, Arylboronic Acid (or ester)

-

Catalyst: Palladium complex (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base: Inorganic base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent: Typically a mixture of an organic solvent and water (e.g., Toluene/H₂O, Dioxane/H₂O)

The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-I bond, followed by transmetalation with the boronic acid (activated by the base), and concluding with reductive elimination to yield the 4-arylpyridine product and regenerate the catalyst.[5]

Sonogashira Coupling for C-C Bond Formation

The Sonogashira coupling enables the synthesis of 4-alkynylpyridin-2-amines through the reaction of this compound with a terminal alkyne.[6] This transformation is catalyzed by a palladium complex and a copper(I) co-catalyst.[7][8] The resulting alkynylpyridine intermediates are versatile and can be further elaborated into more complex structures.

General Reaction:

-

Reactants: this compound, Terminal Alkyne

-

Catalyst: Palladium complex (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

-

Co-catalyst: Copper(I) salt (e.g., CuI)

-

Base: Amine base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))

-

Solvent: Anhydrous polar aprotic solvent (e.g., THF, DMF)

The reaction proceeds under mild, typically anhydrous and anaerobic conditions, to prevent side reactions like the homocoupling of alkynes.[7][8]

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[1] It allows for the coupling of this compound with a wide array of primary and secondary amines to produce 2,4-diaminopyridine derivatives. These structures are privileged scaffolds in medicinal chemistry, particularly for kinase inhibitors.[1][9]

General Reaction:

-

Reactants: this compound, Primary or Secondary Amine

-

Catalyst: Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Ligand: Bulky, electron-rich phosphine ligand (e.g., Xantphos, BINAP)

-

Base: Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄)

-

Solvent: Anhydrous, non-polar aprotic solvent (e.g., Toluene, Dioxane)

The choice of ligand and base is critical and depends on the nature of the amine coupling partner to avoid side reactions.[1][10]

Data Presentation

The following tables summarize typical reaction conditions and yields for the key transformations of this compound, based on analogous reactions reported in the literature.

Table 1: Suzuki-Miyaura Coupling Conditions

| Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| Phenylboronic Acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Toluene/EtOH/H₂O | 80 | 12 | 85-95 |

| 4-Methoxyphenylboronic Acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.0) | Dioxane/H₂O | 90 | 16 | 80-90 |

| 3-Pyridylboronic Acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.5) | Toluene/H₂O | 100 | 8 | 75-88 |

Table 2: Sonogashira Coupling Conditions

| Coupling Partner | Pd Catalyst (mol%) | CuI (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | 5 | Et₃N (3.0) | THF | 25-50 | 6 | 80-92 |

| Trimethylsilylacetylene | Pd(PPh₃)₄ (4) | 8 | DIPA (3.0) | DMF | 25 | 12 | 78-89 |

| Propargyl Alcohol | PdCl₂(PPh₃)₂ (3) | 5 | Et₃N (3.0) | Acetonitrile | 60 | 4 | 75-85 |

Table 3: Buchwald-Hartwig Amination Conditions

| Coupling Partner | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu (1.5) | Toluene | 100 | 18 | 70-85 |

| Morpholine | Pd(OAc)₂ (3) | BINAP (5) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 65-80 |

| Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | LiHMDS (1.8) | Toluene | 90 | 16 | 72-88 |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent (e.g., Toluene/Ethanol/Water 3:1:1)

-

Schlenk flask, magnetic stirrer, condenser, inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.[3]

-

Add the degassed solvent system to the flask via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.[3]

-

Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with ethyl acetate.[3]

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-arylpyridin-2-amine.

Protocol 2: General Procedure for Sonogashira Coupling

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.1 equiv)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-4 mol%)

-

Copper(I) iodide (CuI, 5-10 mol%)

-

Amine base and solvent (e.g., Triethylamine or THF/Et₃N mixture)

-

Schlenk flask, magnetic stirrer, inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide under an inert atmosphere.[6]

-

Add the anhydrous, degassed solvent (e.g., THF) followed by the amine base (e.g., Et₃N).

-

Add the terminal alkyne dropwise to the stirred mixture at room temperature.[11]

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) as required.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).[6]

-

Once complete, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.[6]

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the pure 2-amino-4-alkynylpyridine.[6]

Protocol 3: General Procedure for Buchwald-Hartwig Amination

Materials:

-

This compound (1.0 equiv)

-

Amine coupling partner (1.2 equiv)

-

Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)

-

Phosphine ligand (e.g., Xantphos, 4 mol%)

-

Base (e.g., NaOt-Bu, 1.5 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene)

-

Schlenk tube or microwave vial

Procedure:

-

In an oven-dried Schlenk tube under an inert atmosphere, combine this compound, the palladium precursor, the phosphine ligand, and the base.[1]

-

Evacuate and backfill the tube with inert gas three times.

-

Add the anhydrous, degassed solvent, followed by the amine coupling partner via syringe.

-

Seal the tube and heat the reaction mixture to 90-110 °C with stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography to obtain the desired 2,4-diaminopyridine derivative.

Mandatory Visualization

Caption: Synthetic pathways from this compound.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: Inhibition of the JAK-STAT pathway by a kinase inhibitor.

References

- 1. benchchem.com [benchchem.com]

- 2. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodopyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This reaction is particularly valuable for the synthesis of arylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and materials science. The amination of heteroaryl halides, such as 4-iodopyridin-2-amine, provides a versatile route to substituted diaminopyridines, which are key intermediates in the development of various therapeutic agents.

These application notes provide a detailed experimental procedure for the Buchwald-Hartwig amination of this compound with a range of amine coupling partners. The protocols outlined herein are based on established methodologies for similar substrates and aim to provide a robust starting point for reaction optimization.

Principle of the Reaction

The Buchwald-Hartwig amination of this compound proceeds via a catalytic cycle involving a palladium(0) active species. The key steps of the mechanism are:

-

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the carbon-iodine bond of this compound. The C-I bond is significantly more reactive than C-Br or C-Cl bonds in this step.[1]

-

Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

-

Reductive Elimination: The final step is the reductive elimination of the desired N-substituted-pyridin-2,4-diamine product, regenerating the palladium(0) catalyst.

The choice of ligand is critical to the success of the reaction, as it modulates the stability and reactivity of the palladium catalyst throughout the catalytic cycle. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of this compound with various amine coupling partners. Please note that these are generalized conditions and may require optimization for specific substrates.

| Entry | Amine Partner | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd(OAc)₂ (5) | BINAP (7.5) | K₂CO₃ (2.0) | Dioxane | 100 | 12-24 | Good |

| 2 | 4-Methoxyaniline | Pd₂(dba)₃ (2.5) | Xantphos (5) | NaOtBu (1.5) | Toluene | 110 | 8-16 | High |

| 3 | Morpholine | Pd(OAc)₂ (5) | RuPhos (7.5) | K₃PO₄ (2.0) | Toluene | 100 | 12-24 | Moderate-Good |

| 4 | n-Butylamine | Pd₂(dba)₃ (2.5) | XPhos (5) | LiHMDS (1.5) | Dioxane | 90 | 12-24 | Moderate |

Yields are estimated based on similar reactions reported in the literature and are for illustrative purposes. Optimization is recommended to achieve the best results.

Experimental Protocols

General Procedure for the Buchwald-Hartwig Amination of this compound

This protocol describes a general method for the palladium-catalyzed amination of this compound.

Materials:

-

This compound

-

Amine coupling partner (e.g., aniline, morpholine)

-

Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

Phosphine ligand (e.g., BINAP, Xantphos, XPhos, RuPhos)

-

Base (e.g., NaOtBu, K₂CO₃, K₃PO₄, LiHMDS)

-

Anhydrous and degassed solvent (e.g., toluene, dioxane)

-

Schlenk tube or microwave vial

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube or microwave vial, add this compound (1.0 equiv), the palladium precursor, the phosphine ligand, and the base.

-

Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Addition of Reagents: Add the anhydrous, degassed solvent via syringe, followed by the amine coupling partner (1.1-1.5 equiv).

-

Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The reaction can also be performed under microwave irradiation for shorter reaction times.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove insoluble salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to afford the desired N-substituted-pyridin-2,4-diamine.

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic Cycle Diagram

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

References

The Strategic Role of 4-Iodopyridin-2-amine in Modern Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction:

4-Iodopyridin-2-amine is a pivotal building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of therapeutic agents. Its unique structural features, particularly the presence of a hinge-binding 2-aminopyridine motif and a readily functionalizable iodine atom at the 4-position, make it an invaluable starting material for the development of potent and selective kinase inhibitors and other targeted therapies. The carbon-iodine bond is highly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, enabling the facile introduction of various substituents to explore the chemical space and optimize pharmacological properties.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis and evaluation of kinase inhibitors, along with illustrative signaling pathways.

Application Notes: A Gateway to Kinase Inhibitor Discovery

The 2-aminopyridine scaffold is a well-established "hinge-binding" element in a multitude of kinase inhibitors.[1] This structural motif forms crucial hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition. The iodine atom at the 4-position of this compound serves as a strategic handle for medicinal chemists to introduce a wide range of aryl, heteroaryl, or alkyl groups through cross-coupling reactions.[1] This allows for the exploration of the solvent-exposed regions of the ATP-binding pocket, leading to the development of inhibitors with enhanced potency and selectivity.

Key Therapeutic Targets:

Derivatives of this compound have shown significant promise as inhibitors of several key kinases implicated in cancer and inflammatory diseases, including:

-

Receptor-Interacting Protein Kinase 2 (RIPK2): A crucial mediator of inflammatory signaling pathways downstream of NOD1 and NOD2 receptors. Dysregulation of RIPK2 is associated with inflammatory conditions like Crohn's disease.

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

-